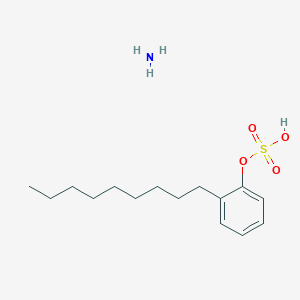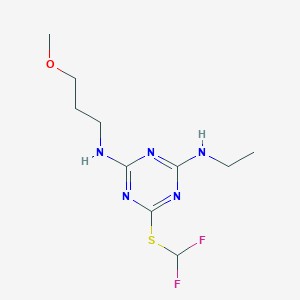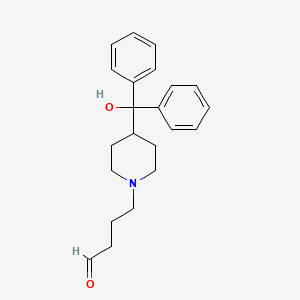
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- is a chemical compound with the molecular formula C22H27NO2 and a molecular weight of 337.46 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a hydroxydiphenylmethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves several steps. One common synthetic route includes the reaction of piperidine with butanal in the presence of a catalyst to form the piperidinebutanal intermediate. This intermediate is then reacted with a hydroxydiphenylmethyl compound under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding alcohols and aldehydes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- can be compared with other similar compounds, such as:
4-(Hydroxydiphenylmethyl)piperidine: This compound shares a similar structure but lacks the butanal group, leading to different chemical properties and applications.
4-(Hydroxydiphenylmethyl)-1-butanol: This compound has a similar hydroxydiphenylmethyl group but differs in the presence of a butanol group instead of a piperidine ring.
4-(Hydroxydiphenylmethyl)-1-piperidinebutanol hydrochloride: This compound is a hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of 1-Piperidinebutanal, 4-(hydroxydiphenylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105955-84-8 |
|---|---|
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanal |
InChI |
InChI=1S/C22H27NO2/c24-18-8-7-15-23-16-13-21(14-17-23)22(25,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,18,21,25H,7-8,13-17H2 |
InChI-Schlüssel |
MLIAQHNXUGIYKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


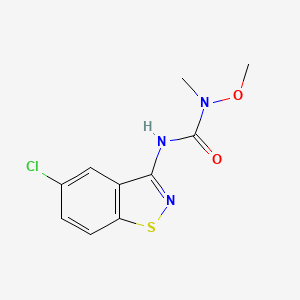


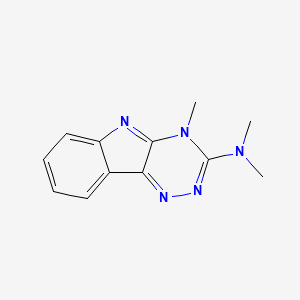
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14327968.png)
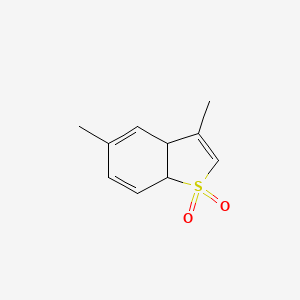
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
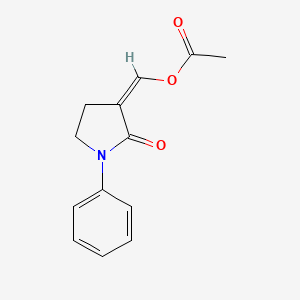
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

